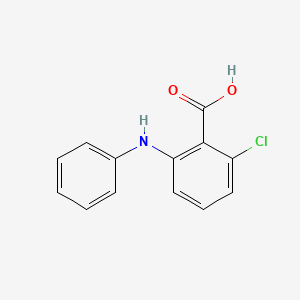

2-Anilino-6-chlorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6321-49-9 |

|---|---|

Molecular Formula |

C13H10ClNO2 |

Molecular Weight |

247.67 g/mol |

IUPAC Name |

2-anilino-6-chlorobenzoic acid |

InChI |

InChI=1S/C13H10ClNO2/c14-10-7-4-8-11(12(10)13(16)17)15-9-5-2-1-3-6-9/h1-8,15H,(H,16,17) |

InChI Key |

MEDRWZCKMUMLNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Anilino 6 Chlorobenzoic Acid and Its N Aryl Anthranilic Acid Derivatives

Direct Synthesis of 2-Anilino-6-chlorobenzoic Acid

The direct synthesis of this compound typically involves the coupling of an aniline (B41778) derivative with a halosubstituted benzoic acid. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is the most common approach for this transformation.

Ullmann-Type Amination Reactions: Catalytic Systems and Conditions

The classical Ullmann reaction often required harsh conditions, including high temperatures and stoichiometric amounts of copper. imperial.ac.ukwikipedia.org However, modern modifications have led to more efficient and milder protocols through the development of advanced catalytic systems. imperial.ac.uk

The choice of the copper source and the presence of ligands are critical for the success of the Ullmann amination. Various forms of copper, including copper(I) iodide (CuI), copper powder, and copper nanoparticles, have been effectively used as catalysts. researchgate.netmdpi.com The combination of copper and cuprous oxide (Cu/Cu₂O) has also been shown to be an effective catalytic system. researchgate.netnih.gov

The introduction of ligands to the copper catalyst has been a significant advancement, leading to what is often termed the "modified Ullmann reaction." imperial.ac.uk These ligands enhance the catalyst's solubility and activity, allowing for lower reaction temperatures and catalyst loadings. Bidentate ligands, such as diamines, amino acids (like L-proline and N,N-dimethylglycine), and 1,10-phenanthroline (B135089), have proven particularly effective in promoting C-N cross-coupling reactions. scispace.comencyclopedia.pubacs.org For instance, the use of 1,10-phenanthroline as a ligand allows for the coupling of aryl iodides with anilines at moderate temperatures. scispace.com The selection of the ligand can also influence the selectivity of the reaction, as demonstrated in the competitive N- versus O-arylation of aminoalcohols. rsc.org

| Copper Source | Ligand | Substrates | Conditions | Yield | Reference |

| Cu/Cu₂O | None | 2-Chlorobenzoic acid, 2-methylaniline | K₂CO₃, 2-ethoxyethanol (B86334), 130°C, 24h | 76% | nih.gov |

| CuI | 1,10-phenanthroline | Aryl iodides, anilines | K₂CO₃, toluene, 110°C | Good | scispace.com |

| CuI | L-proline | Aryl halides, aliphatic amines | K₂CO₃, DMSO, 90°C | Good to excellent | encyclopedia.pub |

| Nano-CuI | None | Aryl chlorides, primary/secondary amines | K₂CO₃, DMF, heat | Good | mdpi.com |

| Cu Powder | None | o-Chlorobenzoic acid, substituted anilines | K₂CO₃, reflux | Good | ijpsonline.comijpsonline.com |

This table provides examples of different copper-based catalytic systems and their applications in Ullmann-type amination reactions.

The choice of solvent and base plays a crucial role in the efficiency and selectivity of Ullmann-type aminations. High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and nitrobenzene (B124822) have been traditionally used. wikipedia.org However, more recent studies have explored "greener" solvents like water and ethylene (B1197577) glycol. scispace.comnih.gov The use of ethylene glycol as a chelating solvent has been shown to facilitate the reaction at milder temperatures. scispace.com

The base is essential for the deprotonation of the amine and to neutralize the hydrogen halide formed during the reaction. ijpsonline.comijpsonline.com Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govacs.org The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, in the synthesis of N-aryl anthranilic acids, K₂CO₃ was found to be effective in solvents like n-butanol and 2-ethoxyethanol. nih.gov The use of soluble organic bases, such as bis(tetra-n-butylphosphonium) malonate (TBPM), has been shown to mitigate mass-transfer effects and enable reactions at room temperature. acs.orgacs.org

| Solvent | Base | Catalyst System | Reaction | Yield | Reference |

| 2-Ethoxyethanol | K₂CO₃ | Cu/Cu₂O | Amination of 2-chlorobenzoic acid | 76% | nih.gov |

| Diethylene glycol | K₂CO₃ | Cu/Cu₂O | Amination of 2-chlorobenzoic acid | 90% | nih.gov |

| DMF | K₂CO₃ | Cu | Condensation of 2-chlorobenzoic acids and 2-aminothiazoles | High | researchgate.net |

| Water | K₂CO₃ | CuO/oxalyl dihydrazide/ketone | Amination of aryl halides | Good | nih.gov |

| DMSO | TBPM | CuI | Amination of iodobenzene (B50100) with piperidine | 98% | acs.org |

This table illustrates the effect of different solvent and base combinations on the outcome of Ullmann-type amination reactions.

To overcome the long reaction times and high temperatures often associated with conventional heating, advanced reaction technologies like microwave (MW) irradiation and ultrasonic irradiation have been successfully applied to the synthesis of N-aryl anthranilic acids. scielo.brscielo.brekb.eg

Microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve product yields. scielo.brscielo.br This technology has been effectively used for the Ullmann coupling of anthranilic acids with aryl bromides, providing a rapid and efficient route to a variety of N-aryl anthranilic acids. scielo.brscielo.brscienceopen.comiaea.org

Similarly, ultrasonic irradiation has been employed to promote the Ullmann-Goldberg condensation, leading to improved yields and shorter reaction times compared to conventional heating. ekb.egtandfonline.comdeepdyve.com This method has been successfully used in the synthesis of N-aryl anthranilic acid derivatives from 2-halogenobenzoic acids and aromatic amines. tandfonline.com The copper-catalyzed coupling of 2-chlorobenzoic acids with aminothiazoles and aminobenzothiazoles under ultrasonic irradiation proceeds in high yields and with significantly reduced reaction times. researchgate.netekb.eg

| Technology | Reaction | Conditions | Advantages | Reference |

| Microwave Irradiation | Ullmann coupling of anthranilic acids and aryl bromides | DMF, K₂CO₃, CuI | Reduced reaction time, good to excellent yields | scielo.brscielo.br |

| Ultrasonic Irradiation | Ullmann-Goldberg condensation of 2-halogenobenzoic acids and aromatic amines | Cu, K₂CO₃, 1-pentanol | Improved yields, shorter reaction times | tandfonline.com |

| Ultrasonic Irradiation | Coupling of 2-chlorobenzoic acids and aminothiazoles/aminobenzothiazoles | Cu, K₂CO₃, DMF | High yields, reaction time in minutes | researchgate.netekb.eg |

This table highlights the benefits of using advanced reaction technologies in the synthesis of N-aryl anthranilic acids.

Ortho-Metallation and Subsequent Functionalization Strategies for Benzoic Acid Precursors

An alternative approach to the synthesis of substituted benzoic acids involves directed ortho-metallation. This strategy utilizes a directing group on the aromatic ring to guide a metalating agent (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new substituent.

While the tertiary amide and O-carbamate groups are well-established directing groups in ortho-metallation chemistry, the carboxylate group itself can also serve as a directing group. acs.orgorganic-chemistry.org By treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures, deprotonation occurs exclusively at the position ortho to the carboxylate. organic-chemistry.org This allows for the regioselective introduction of substituents at this position. This methodology provides a powerful tool for the synthesis of contiguously substituted benzoic acid building blocks that may be difficult to access through other means. organic-chemistry.org The regioselectivity of the metalation can sometimes be controlled by the choice of the base. researchgate.net

Mechanistic Investigations of C-N Coupling Transformations

The mechanism of the copper-catalyzed C-N cross-coupling reaction, central to the Ullmann condensation, has been a subject of extensive research and debate. imperial.ac.uknih.gov While a complete consensus has not been reached, several key aspects have been elucidated. It is generally accepted that Cu(I) is the active catalytic species, even when Cu(0) or Cu(II) are used as precatalysts. acs.org

The reaction is believed to proceed through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov The catalytic cycle is thought to involve the coordination of the amine to the Cu(I) center, followed by deprotonation to form a copper(I) amidate complex. acs.orgnih.gov This complex then undergoes oxidative addition with the aryl halide, potentially forming a transient Cu(III) intermediate, which subsequently undergoes reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. amazonaws.com

Kinetic and spectroscopic studies have provided evidence for the involvement of various intermediates and the influence of ligands and bases on the reaction mechanism. imperial.ac.ukacs.orgamazonaws.com For example, the use of soluble organic bases has enabled more accurate kinetic studies by mitigating mass-transfer effects. acs.orgacs.org Mechanistic investigations have also highlighted the competitive role of the auxiliary ligand, base, and amine substrate in coordinating to the copper center. acs.org Understanding these mechanistic details is crucial for the rational design of new and improved catalytic systems for C-N cross-coupling reactions. imperial.ac.uknih.gov

Elucidation of Aromatic Nucleophilic Substitution (SNAr) Pathways

The formation of N-aryl anthranilic acids from 2-chlorobenzoic acid and anilines proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. Unlike typical SNAr reactions which are often facilitated by strong electron-withdrawing groups like nitro groups, the carboxylic acid group in 2-chlorobenzoic acid also activates the aryl halide towards nucleophilic attack. ijpsonline.comquora.com The reaction is catalyzed by copper, which is thought to assist in the departure of the chloride leaving group by coordinating with it. quora.com

The general SNAr mechanism involves two main steps:

Addition of the nucleophile: The amine (nucleophile) attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step. pressbooks.pubiscnagpur.ac.in

Elimination of the leaving group: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the N-aryl anthranilic acid product. pressbooks.pubiscnagpur.ac.in

The presence of electron-withdrawing groups on the aryl halide can stabilize the negatively charged intermediate, thereby increasing the reaction rate. iscnagpur.ac.inlibretexts.org While the carboxylic acid group is an activator, the reaction still often requires forcing conditions. However, the use of copper catalysts significantly improves reaction efficiency. ijpsonline.comresearchgate.net

Role of the Carboxylic Acid Moiety in Directing Regioselective Amination

The carboxylic acid group at the ortho position to the halogen plays a crucial role in directing the regioselectivity of the amination reaction. nih.gov This directing effect is particularly evident in the synthesis of N-aryl anthranilic acids from di-halogenated benzoic acids. For instance, the amination of 2-bromo-4-fluorobenzoic acid and 2-bromo-4-chlorobenzoic acid with aniline results in the selective substitution of the bromine atom, which is adjacent to the carboxylic acid group. nih.gov

This regioselectivity is attributed to the accelerating effect of the ortho-carboxylate group in the copper-catalyzed reaction. nih.gov The carboxylate can act as an internal or traceless directing group, facilitating the C-N bond formation at the ortho position. rsc.org This inherent directing capability eliminates the need for protecting the carboxylic acid functionality during the synthesis. nih.govnih.govnih.gov

Kinetic Studies of 2-Chlorobenzoic Acid Transformations

Kinetic studies on the transformation of chlorobenzoic acids, particularly in the context of Ullmann amination reactions, provide insights into the reaction mechanism and the influence of various factors. While specific kinetic data for the synthesis of this compound is not extensively detailed in the provided results, general principles from related reactions can be inferred.

Kinetic studies of Ullmann amination reactions have been conducted using techniques like reaction calorimetry. acs.org These studies reveal the relative rates of catalysis for different ligand systems and their impact on catalyst deactivation. acs.org The rate of these reactions can be influenced by the nature of the amine, the aryl halide, the catalyst system (including ligands), the base, and the solvent. nih.govacs.org For instance, the hydrolysis of benzoyl chloride, a related acyl chloride, has been shown to be influenced by the presence of tertiary amines, which act as catalysts. asianpubs.org

Further mechanistic studies suggest that the on-cycle mechanism for C-N bond formation involves coordination of the amine to the copper(I) center, deprotonation of the amine, oxidative addition of the aryl halide, and subsequent reductive elimination. acs.org

Ligand-Promoted Catalytic Cycles in Ullmann Chemistry

The efficiency of the Ullmann condensation for synthesizing N-aryl anthranilic acids has been significantly improved by the use of various ligands that promote the copper-catalyzed reaction. These ligands can accelerate the reaction, allowing for milder reaction conditions and broader substrate scope. science.govsemanticscholar.org

Several types of ligands have been found to be effective, including:

Amino acids: L-proline and its derivatives have been shown to be effective ligands in copper-catalyzed C-N coupling reactions. science.govsemanticscholar.org They are believed to facilitate the catalytic cycle, leading to high yields under milder conditions. semanticscholar.org

Diamine ligands: Ligands such as N,N'-dimethylcyclohexane-1,2-diamine have been successfully employed in the amidation of aryl chlorides. mdpi.com

Phenanthrolines: 1,10-phenanthroline and its derivatives are also effective in promoting Ullmann-type couplings. acs.org

The choice of ligand can be crucial for the success of the reaction, especially with challenging substrates. For example, the use of specific ligands allows for the coupling of aryl halides with a variety of nucleophiles, including primary and secondary amines. mdpi.comacs.org The ligand can influence both the rate of the reaction and the stability of the catalyst. acs.org

Table 1: Effect of Different Catalytic Systems on the Amination of 2-Chlorobenzoic Acid This table is a representative summary based on findings for related N-aryl anthranilic acid syntheses.

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | up to 99 | nih.govnih.gov |

| Cupric Oxide | Anhydrous K₂CO₃ | - (Reflux) | - | Good | ijpsonline.comijpsonline.com |

| CuI/L-proline | Cs₂CO₃ | Dioxane | Reflux | Moderate to High | semanticscholar.org |

Synthetic Routes to Related N-Aryl Anthranilic Acid Derivatives via 2-Chlorobenzoic Acid Precursors

The Ullmann condensation remains a primary method for the synthesis of a variety of N-aryl anthranilic acid derivatives starting from 2-chlorobenzoic acid precursors. ijpsonline.comijpsonline.com This reaction involves the coupling of a 2-halobenzoic acid with an aniline derivative in the presence of a copper catalyst and a base. ijpsonline.comnih.govijpsonline.com

A general synthetic scheme involves refluxing a mixture of 2-chlorobenzoic acid, a substituted aniline, a copper catalyst (like cupric oxide or a Cu/Cu₂O mixture), and a base (such as anhydrous potassium carbonate) for several hours. ijpsonline.comijpsonline.com The product is then typically precipitated by acidification. ijpsonline.com

The reaction conditions, including the choice of solvent and base, can be optimized to improve yields. nih.gov For example, solvents like 2-ethoxyethanol have been found to be effective. nih.gov Furthermore, advancements such as the use of microwave irradiation or ultrasonic irradiation have been shown to promote the reaction, often leading to higher yields and shorter reaction times. scienceopen.comtandfonline.comtandfonline.comekb.eg

The versatility of this method allows for the synthesis of a wide range of N-aryl anthranilic acid derivatives by varying the substituents on both the 2-chlorobenzoic acid and the aniline starting materials. nih.govijpsonline.com This includes the use of both electron-rich and electron-deficient anilines, as well as sterically hindered anilines. nih.govnih.gov

Table 2: Synthesis of N-Aryl Anthranilic Acid Derivatives from 2-Chlorobenzoic Acid This table presents examples of derivatives synthesized via the Ullmann condensation.

| Aniline Derivative | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | N-Phenylanthranilic acid | - | ijpsonline.com |

| 2-Methylaniline | N-(2-Methylphenyl)anthranilic acid | 75-76 | nih.gov |

| 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)anthranilic acid | 65 | researchgate.net |

| Various Substituted Anilines | Corresponding N-Aryl Anthranilic Acids | Good | ijpsonline.com |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of 2-Anilino-6-chlorobenzoic acid. These techniques measure the vibrational energies of the molecule, which are unique and characteristic, acting as a molecular "fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

FT-IR spectroscopy is instrumental in identifying the key functional groups within the this compound molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of different bonds.

The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm its structure. A prominent broad band is typically observed in the region of 3300–2500 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group. docbrown.infolibretexts.org The broadness of this band is a result of hydrogen bonding. The C=O stretching vibration of the carboxylic acid group gives rise to a strong absorption band, generally found between 1760 and 1690 cm⁻¹. docbrown.infolibretexts.org

Aromatic C-H stretching vibrations are identifiable in the 3100–3000 cm⁻¹ region. vscht.cz Furthermore, C-C stretching vibrations within the aromatic rings produce characteristic bands in the 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹ ranges. vscht.cz The C-O stretching and O-H bending vibrations of the carboxylic acid group are also observable, with the former appearing between 1320–1210 cm⁻¹ and the latter at 1440–1395 cm⁻¹ and 950–910 cm⁻¹. libretexts.org The presence of the chlorine substituent is indicated by a C-Cl stretching vibration, though its position can be more variable.

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 |

| Aromatic C=C Stretch | 1600 - 1400 |

| O-H Bend | 1440 - 1395 |

| C-O Stretch | 1320 - 1210 |

| C-Cl Stretch | ~762 |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in the polarizability of a bond. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

For this compound, the FT-Raman spectrum, typically recorded in the 3500–12 cm⁻¹ range, offers further insight into its molecular structure. icm.edu.pl The aromatic ring vibrations are often prominent in the Raman spectrum. For instance, C-Cl in-plane stretching vibrations have been observed experimentally at 208 and 301 cm⁻¹. icm.edu.pl Theoretical calculations have also assigned out-of-plane C-Cl stretches at various wavenumbers, including 171 cm⁻¹, 440 cm⁻¹, 520 cm⁻¹, and 600 cm⁻¹. icm.edu.pl These low-frequency modes are characteristic of halogenated compounds and are readily detected by Raman spectroscopy.

| Vibrational Mode | Observed Frequency (cm⁻¹) |

|---|---|

| C-Cl in-plane stretching | 208, 301 |

| C-Cl out-of-plane stretching | 171, 440, 520, 600 (calculated) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides precise information about the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR for Aromatic and Exchangeable Protons

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound, the spectrum can be divided into distinct regions corresponding to the aromatic protons and the exchangeable protons of the amino and carboxylic acid groups.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) rings. The protons on the chlorobenzoic acid ring and the anilino ring will appear as multiplets in the aromatic region of the spectrum. The exact chemical shifts and coupling patterns depend on the specific substitution pattern and the solvent used. For a related compound, 2-chlorobenzoic acid, proton signals have been reported as multiplets in the range of 7.31-8.09 ppm in CDCl₃. rsc.orgchemicalbook.com The exchangeable protons of the N-H and O-H groups often appear as broad singlets, and their chemical shifts can be highly variable depending on concentration, temperature, and solvent. For instance, the carboxylic acid proton in 2-chlorobenzoic acid has been observed at approximately 13.43 ppm in DMSO-d₆. chemicalbook.com

| Proton Type | Typical Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | ~13.4 |

| Aromatic (Ar-H) | 7.3 - 8.1 |

| Amine (-NH) | Variable (broad) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, with the chemical shift being indicative of its chemical environment.

The carbonyl carbon of the carboxylic acid group is typically found in the downfield region of the spectrum, often around 171 ppm. chemicalbook.com The aromatic carbons exhibit signals in the range of approximately 115 to 150 ppm. The carbons directly attached to the chlorine atom and the nitrogen atom will have their chemical shifts significantly influenced by the electronegativity of these atoms. For example, in 2-chlorobenzoic acid, the carbon bearing the chlorine has a chemical shift of around 134.83 ppm, while the carboxyl-bearing carbon is at approximately 128.46 ppm in CDCl₃. chemicalbook.com

| Carbon Type | Typical Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | ~171 |

| Aromatic (Ar-C) | 115 - 150 |

| Aromatic (Ar-CCl) | ~135 |

| Aromatic (Ar-CCOOH) | ~128 |

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, this molecular ion peak will be accompanied by an isotope peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, which is characteristic of monochlorinated compounds. For the related compound 2-amino-6-chlorobenzoic acid, the molecular ion is observed at m/z 171. nih.govnist.gov

Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the bond between the aromatic ring and the carboxylic acid group. docbrown.info In the case of this compound, fragmentation could also involve cleavage of the C-N bond of the anilino group. The mass spectrum of 2-amino-6-chlorobenzoic acid shows a top peak at m/z 153, corresponding to the loss of water, and other significant peaks at m/z 126 and 171. nih.gov For 2-chlorobenzoic acid, a prominent fragment ion is observed at m/z 139, resulting from the loss of a hydroxyl radical. nih.gov

Chemical Transformations and Derivatization Strategies Utilizing the 2 Anilino 6 Chlorobenzoic Acid Core

Cyclization Reactions to Form Fused Heterocyclic Systems

The spatial arrangement of the secondary amine and the carboxylic acid group in 2-anilino-6-chlorobenzoic acid makes it an ideal precursor for intramolecular cyclization reactions. These reactions lead to the formation of valuable fused heterocyclic systems, which are core structures in many biologically active compounds and materials science applications.

Synthesis of Acridone (B373769) Derivatives

One of the most significant applications of N-phenylanthranilic acid derivatives, including this compound, is the synthesis of the tricyclic acridone core. This transformation is typically achieved through an intramolecular Friedel-Crafts-type acylation, where the carboxylic acid group acylates the aniline (B41778) ring, followed by dehydration to form the fused system.

The cyclization is generally acid-catalyzed, and various reagents have been employed to facilitate this process. Commonly used catalysts include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and phosphorus oxychloride (POCl₃) jocpr.com. The choice of catalyst and reaction conditions can influence the yield and purity of the resulting acridone derivative. For instance, heating an N-phenylanthranilic acid with concentrated sulfuric acid on a steam bath is a conventional method for this transformation ptfarm.pl.

Microwave-assisted synthesis has emerged as a highly efficient, green alternative for preparing acridone derivatives jocpr.com. This method often involves the condensation of an o-chlorobenzoic acid with an aromatic amine in the presence of a Lewis acid catalyst, such as zinc chloride, under microwave irradiation. The reaction proceeds through the formation of the N-phenylanthranilic acid intermediate, which then undergoes cyclization to yield the desired acridone product jocpr.com. This approach significantly reduces reaction times compared to conventional heating methods.

Table 1: Comparison of Methods for Acridone Synthesis from N-Phenylanthranilic Acid Precursors

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Conventional Heating | Conc. H₂SO₄, PPA, POCl₃ | High Temperature, Several Hours | Well-established, readily available reagents jocpr.com | Harsh conditions, potential for side products, long reaction times |

| Microwave Irradiation | Lewis Acids (e.g., ZnCl₂) | Microwave, Minutes | Rapid, high efficiency, environmentally friendly jocpr.com | Requires specialized equipment |

Formation of Thiazolo- and Benzothiazoloquinazolones

The this compound scaffold can also be utilized in constructing more complex heterocyclic systems like thiazoloquinazolones and benzothiazoloquinazolones. These syntheses extend the core structure by first reacting 2-chlorobenzoic acids with aminothiazoles or aminobenzothiazoles. researchgate.net This initial step, an Ullmann condensation, forms a 2-(thiazol-2-ylamino)benzoic acid or 2-(benzothiazol-2-ylamino)benzoic acid intermediate. researchgate.net

Following the formation of this key intermediate, an intramolecular cyclization occurs. In this step, the nitrogen of the thiazole (B1198619) or benzothiazole (B30560) ring acts as a nucleophile, attacking the carboxylic acid carbon, leading to the formation of the fused quinazolone system with the elimination of water. The entire process can often be performed in a single pot. researchgate.net

Research has demonstrated that the use of ultrasonic irradiation can significantly enhance the efficiency of these reactions. researchgate.net Compared to conventional refluxing, ultrasound-assisted synthesis provides substantially higher yields in a fraction of the time, highlighting a greener and more effective methodological approach. researchgate.net For example, the condensation of 2-chlorobenzoic acids with 2-aminobenzothiazole (B30445) under ultrasonic irradiation for 25 minutes yielded various substituted benzothiazoloquinazolones in good yields. researchgate.net

Table 2: Yield Comparison for the Synthesis of 2-(1,3-thiazol-2-ylamino)benzoic acid Derivatives

| Entry | Substituents on Benzoic Acid | Yield (%) under Reflux (3h) | Yield (%) under Ultrasonic Irradiation (15 min) |

| 4a | H | 77 | 88 |

| 4b | 4-F | 90 | 96 |

| 4c | 3-Cl | 79 | 86 |

| 4d | 3-F | 88 | 95 |

| 4e | 4-CH₃ | 76 | 85 |

| Data sourced from Pello, R. F., et al. researchgate.net |

Further Functional Group Interconversions on the Benzoic Acid Moiety

The carboxylic acid group of this compound is a key site for various functional group interconversions, allowing for the synthesis of a wide range of derivatives such as esters, amides, and alcohols. These transformations are fundamental in organic synthesis for creating new compounds with altered physical, chemical, and biological properties.

Common interconversions include:

Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions (Fischer esterification) or by using reagents like thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which then reacts with an alcohol.

Amidation: The synthesis of amides can be achieved by coupling the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by coupling agents or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. organic-chemistry.org For instance, trimethylaluminum (B3029685) has been shown to effect the direct coupling of carboxylic acids and amines. organic-chemistry.org

Reduction: The carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as carboxylic acids are resistant to milder reagents. fiveable.me Borane (BH₃) is another effective reagent that can selectively reduce carboxylic acids. fiveable.me

Conversion to Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid into a highly reactive acyl chloride. This intermediate is a versatile precursor for the synthesis of esters, amides, and other acid derivatives. vanderbilt.edu

These interconversions expand the synthetic utility of the this compound core, providing access to a broader library of compounds for further investigation.

Synthesis of Polyaromatic Derivatives Incorporating this compound Substructures

Beyond the formation of acridones, the this compound structure can serve as a foundational building block for larger polyaromatic hydrocarbons (PAHs) and extended π-systems. These larger structures are of interest for their unique electronic and optoelectronic properties. morressier.com

The synthesis of such polyaromatic derivatives can be envisioned through multi-step sequences. For example, functional group interconversions on the benzoic acid moiety could introduce functionalities suitable for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). By converting the carboxylic acid to other groups or by utilizing the chloro-substituent, the core structure can be coupled with other aromatic or heteroaromatic units, systematically building up the complexity of the polyaromatic system.

Furthermore, the acridone derivatives synthesized from the parent compound can undergo further annulation reactions. These subsequent cyclizations would add more rings to the tricyclic acridone core, leading to complex, planar, or helical polyaromatic structures. The specific reaction pathways would depend on the strategic placement of functional groups on the acridone skeleton, which can be controlled by the choice of substituted anilines in the initial Ullmann condensation step.

Exploration of Structure-Reactivity Relationships in Novel Derivatives

The synthesis of a series of derivatives from this compound allows for the systematic study of structure-reactivity relationships. By introducing various electron-donating or electron-withdrawing substituents on either the aniline or the chlorobenzoic acid ring, one can modulate the electronic properties of the molecule and observe the impact on its chemical reactivity.

Key areas of investigation include:

Cyclization Rates: The electronic nature of substituents on the aniline ring can significantly influence the rate of acridone formation. Electron-donating groups are expected to increase the nucleophilicity of the aniline ring, thereby facilitating the electrophilic attack by the carboxylic acid group and accelerating the cyclization process. Conversely, electron-withdrawing groups would likely retard the reaction.

Acidity and Nucleophilicity: Altering substituents will change the pKa of the carboxylic acid and the nucleophilicity of the secondary amine. These changes can affect the outcomes of various reactions, including esterification, amidation, and the formation of heterocyclic systems.

Conformational Isomerism: The substitution pattern can influence the preferred conformation of the molecule in the solid state and in solution. Studies on N-aryl anthranilic acids have shown the formation of distinct supramolecular structures, such as trans-anti and trans-syn dimeric arrangements, which are governed by intermolecular hydrogen bonding and substituent effects. nih.gov These conformational preferences can, in turn, impact the molecule's reactivity in subsequent transformations.

A systematic study involving the synthesis and kinetic analysis of a library of derivatives can provide quantitative insights into these relationships, guiding the rational design of new synthetic targets with desired reactivity profiles.

Broader Research Implications and Emerging Directions in Organic Chemistry

Advances in Catalytic C-N Bond Formation Methodologies

The core structure of 2-anilino-6-chlorobenzoic acid is a diarylamine, a motif that is central to many pharmaceuticals and functional materials. The formation of the C-N bond in diarylamines is a cornerstone of synthetic organic chemistry, with the Ullmann condensation being a historically significant method. wikipedia.orgmdpi.com This reaction traditionally involves the copper-promoted coupling of an aryl halide with an amine. wikipedia.org For instance, the synthesis of N-phenylanthranilic acid derivatives can be achieved through the Ullmann condensation of 2-chlorobenzoic acid with aniline (B41778) derivatives. researchgate.netresearchgate.net

However, the classical Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper, which can limit its applicability to complex molecules with sensitive functional groups. wikipedia.org This has driven significant research into the development of milder and more efficient catalytic systems. Modern advancements have focused on the use of soluble copper catalysts supported by various ligands, which can significantly lower the reaction temperature and catalyst loading. wikipedia.orgmdpi.com

Beyond the traditional Ullmann reaction, other catalytic C-N bond-forming methodologies have emerged as powerful alternatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a widely used method for the synthesis of arylamines due to its broad substrate scope and mild reaction conditions. dntb.gov.ua More recent innovations include the use of nickel-hydride catalysis for the hydroamination of unsaturated hydrocarbons, offering a distinct approach to C-N bond formation. nih.gov Furthermore, the field of biocatalysis is providing new enzymatic routes to construct C-N bonds, often with high selectivity and under environmentally benign conditions. dntb.gov.uaresearchgate.net Tandem reactions, which combine multiple bond-forming events in a single operation, are also being explored to enhance synthetic efficiency. nih.gov

A significant challenge in C-N bond formation is the use of less reactive coupling partners, such as aryl chlorides. The development of catalytic systems that can effectively activate the C-Cl bond is an active area of research, as chloroarenes are often more readily available and less expensive than their bromo or iodo counterparts. nih.gov Research has shown that the appropriate choice of ligand is crucial for the success of these challenging couplings. nih.gov

Rational Design of Ligands and Catalysts for Challenging Organic Transformations

The evolution of C-N bond-forming reactions is intrinsically linked to the development of sophisticated ligands that can modulate the reactivity and selectivity of the metal catalyst. The rational design of ligands is a key strategy for overcoming the limitations of classical methods like the Ullmann condensation. For copper-catalyzed reactions, a wide variety of ligand classes have been investigated, including diamines, amino acids, and β-keto esters. nih.gov

The function of the ligand is multifaceted. It can increase the solubility of the copper catalyst, stabilize the active catalytic species, and facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. For instance, the use of bidentate ligands has been shown to significantly improve the efficiency of the Ullmann reaction, allowing for milder reaction conditions and a broader substrate scope. nih.gov The screening of ligand libraries has become a common practice to identify the optimal ligand for a specific transformation. nih.gov

A notable success in rational ligand design is the development of systems that enable the use of challenging substrates. For example, specific ligands have been designed to promote the coupling of sterically hindered anilines or electron-deficient aryl halides. nih.govnih.gov The presence of an ortho-carboxylate group, as in 2-chlorobenzoic acid, can also influence the reaction, and ligands can be tailored to work in concert with these substrate-specific effects. nih.gov

The design principles for ligands are increasingly being informed by a deeper mechanistic understanding of the catalytic cycle. By studying the elementary steps of the reaction, chemists can design ligands that stabilize key intermediates or lower the activation energy of the rate-determining step. This approach has led to the development of highly active and selective catalysts for a variety of challenging organic transformations.

Computational Design and Prediction of Novel Molecular Architectures with Specific Chemical Functions

In parallel with experimental efforts, computational chemistry has emerged as a powerful tool for the design and prediction of novel molecular architectures with specific chemical functions. Methods such as Density Functional Theory (DFT) are being used to investigate the electronic and structural properties of molecules, providing insights that can guide synthetic efforts. researchgate.netjmchemsci.comnih.gov

For diarylamine derivatives, computational studies can be used to predict properties such as bond dissociation energies, ionization potentials, and electron affinities, which are crucial for understanding their reactivity and potential applications, for example, as antioxidants. By calculating the electronic properties of a series of related compounds, it is possible to establish structure-activity relationships that can inform the design of new molecules with enhanced properties. nih.gov

Computational methods are also being applied to elucidate reaction mechanisms. For instance, DFT calculations can be used to model the transition states and intermediates of catalytic cycles, helping to explain the role of the ligand and the factors that control the selectivity of the reaction. nih.gov This information is invaluable for the rational design of new catalysts.

Furthermore, computational screening of virtual libraries of compounds is becoming an increasingly important tool for drug discovery and materials science. By predicting the properties of a large number of molecules in silico, it is possible to prioritize the synthesis of the most promising candidates, thereby saving time and resources. For N-aryl anthranilic acid derivatives, computational docking studies can predict their binding affinity to biological targets, such as enzymes, which can guide the development of new therapeutic agents. jmchemsci.comasianpubs.org

Development of High-Throughput Synthesis and Screening Techniques for Complex Organic Scaffolds

The demand for new molecules with specific functions in areas such as medicine and materials science has driven the development of high-throughput synthesis and screening techniques. These methods allow for the rapid preparation and evaluation of large libraries of compounds, accelerating the discovery of new leads. nih.govnih.gov

For complex organic scaffolds like N-aryl anthranilic acids, combinatorial synthesis strategies can be employed to generate a diverse range of derivatives. semanticscholar.org This can involve the parallel synthesis of compounds using automated liquid handlers and robotic systems. Solid-phase synthesis, where molecules are built up on a polymer support, is another powerful technique for the high-throughput synthesis of compound libraries. semanticscholar.org

Once a library of compounds has been synthesized, high-throughput screening methods are used to identify those with the desired properties. This can involve a variety of assays, depending on the target application. For example, if the goal is to discover new catalysts, the library can be screened for catalytic activity in a specific reaction. researchgate.net If the target is a new drug, the library can be screened for binding to a biological target or for a specific biological activity. nih.gov

The development of high-throughput techniques is transforming the process of discovery in organic chemistry. By enabling the rapid exploration of chemical space, these methods are making it possible to identify novel molecular architectures with tailored chemical functions in a fraction of the time required by traditional approaches.

Q & A

Q. What are the optimal synthetic routes for 2-Anilino-6-chlorobenzoic acid, and how can reaction conditions be tailored to minimize by-products?

- Methodological Answer : A common approach involves coupling 6-chlorobenzoic acid derivatives with aniline via Ullmann or Buchwald-Hartwig amination. For example, introducing the anilino group using copper(I)-catalyzed coupling under reflux in DMF at 120–140°C for 12–24 hours. Chlorination can be achieved using SOCl₂ or PCl₅, but regioselectivity must be monitored via TLC or HPLC. Optimizing catalyst loading (e.g., 5–10 mol% CuI) and solvent polarity reduces side reactions like over-chlorination. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates .

Q. How should researchers approach the purification of this compound to ensure high yield and purity?

- Methodological Answer : Recrystallization in ethanol-water (3:1 v/v) at 60°C is effective, leveraging solubility differences. For impurities with similar polarity, use reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient). Monitor purity via melting point (mp 210–215°C, similar to structurally related 4-Amino-2-chlorobenzoic acid) and FTIR (carboxylic acid C=O stretch ~1700 cm⁻¹). Storage in amber vials at 4°C prevents photodegradation .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Use -NMR (DMSO-d₆) to identify aromatic protons (δ 7.2–8.1 ppm, coupling patterns confirm substitution) and the anilino NH (δ ~5.5 ppm, broad). -NMR detects the carboxylic carbon (δ ~168 ppm) and chloro-substituted aromatic carbons (δ ~125–140 ppm). IR confirms carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and C-Cl (600–800 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 232.0372) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for the crystal structure of this compound?

- Methodological Answer : Refine X-ray diffraction data using SHELXL ( ) to resolve discrepancies in bond lengths/angles. Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with experimental values. For example, if computational models predict planar carboxyl groups but crystallography shows slight torsion, evaluate hydrogen bonding (e.g., O-H···N interactions) via Mercury software. Cross-validate with solid-state NMR to assess packing effects .

Q. How can researchers design experiments to validate the regioselectivity of chlorination in this compound synthesis?

- Methodological Answer : Use isotopic labeling (e.g., ) or -labeled precursors to track chlorination sites via NMR. Competitive reactions with meta- and para-directing groups (e.g., methyl vs. nitro substituents) identify electronic effects. HPLC-MS quantifies positional isomers, while X-ray photoelectron spectroscopy (XPS) confirms chlorine binding energy (~200 eV for C-Cl) .

Q. How does pH influence the stability of this compound during storage, and what experimental approaches assess degradation pathways?

- Methodological Answer : Conduct accelerated stability studies at pH 2–10 (buffered solutions, 40°C for 30 days). Monitor degradation via UPLC-PDA (λ = 254 nm) and identify by-products (e.g., hydrolyzed anilino group) using HRMS. Kinetic modeling (Arrhenius equation) predicts shelf life. For solid-state stability, use dynamic vapor sorption (DVS) to evaluate hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.